molecular formula C16H20N4O3S B5353568 methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B5353568
M. Wt: 348.4 g/mol
InChI Key: WNAWIWVFGOZWMP-UHFFFAOYSA-N
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Description

Methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetylamino moiety. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound is no exception. It is being investigated for its efficacy in treating various diseases.

Industry

In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
  • Methyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
  • Methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

What sets this compound apart is its specific substitution pattern on the triazole ring. The presence of diethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

methyl 4-[[2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-13-18-19-16(20(13)5-2)24-10-14(21)17-12-8-6-11(7-9-12)15(22)23-3/h6-9H,4-5,10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAWIWVFGOZWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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